6-(Aminomethyl)-1,3,5-triazine-2,4-diamine 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480553
InChI: InChI=1S/C4H8N6/c5-1-2-8-3(6)10-4(7)9-2/h1,5H2,(H4,6,7,8,9,10)
SMILES:
Molecular Formula: C4H8N6
Molecular Weight: 140.15 g/mol

6-(Aminomethyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC16480553

Molecular Formula: C4H8N6

Molecular Weight: 140.15 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C4H8N6
Molecular Weight 140.15 g/mol
IUPAC Name 6-(aminomethyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C4H8N6/c5-1-2-8-3(6)10-4(7)9-2/h1,5H2,(H4,6,7,8,9,10)
Standard InChI Key PWESYANHOIHANF-UHFFFAOYSA-N
Canonical SMILES C(C1=NC(=NC(=N1)N)N)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-(Aminomethyl)-1,3,5-triazine-2,4-diamine (IUPAC name: 6-(aminomethyl)-1,3,5-triazine-2,4-diamine) features a symmetric triazine ring substituted at the 2-, 4-, and 6-positions. The 2- and 4-positions are occupied by amino groups (-NH2), while the 6-position contains an aminomethyl (-CH2NH2) moiety. This arrangement creates a electron-deficient aromatic system, rendering the compound highly reactive toward nucleophilic substitution and condensation reactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC4H8N6
Molecular Weight140.15 g/mol
Canonical SMILESC(C1=NC(=NC(=N1)N)N)N
Hydrogen Bond Donors5
Hydrogen Bond Acceptors6
Topological Polar Surface Area126 Ų

The compound’s high nitrogen content (60.0% by mass) and polar surface area contribute to its solubility in polar solvents such as water, DMSO, and ethanol, though stability in aqueous solutions is pH-dependent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aminomethyl group (δ 3.4 ppm for -CH2- and δ 1.8 ppm for -NH2 in D2O) and triazine ring protons (δ 8.2 ppm for C-H). Infrared (IR) spectroscopy confirms N-H stretching vibrations at 3300–3500 cm⁻¹ and C=N absorption bands at 1600–1650 cm⁻¹. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 140.15 ([M+H]⁺), consistent with the molecular formula C4H8N6.

Synthetic Methodologies

Laboratory-Scale Synthesis

The most common synthetic route involves stepwise amination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):

  • Initial Amination: Reacting cyanuric chloride with aqueous ammonia at 0–5°C yields 2,4-diamino-6-chloro-1,3,5-triazine.

  • Aminomethylation: Treating the intermediate with formaldehyde and ammonium chloride introduces the aminomethyl group at the 6-position.

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Temperature (Step 1)0–5°CPrevents hydrolysis
Ammonia Concentration25% (w/v)Maximizes substitution
Reaction Time (Step 2)4 hoursCompletes aminomethylation

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reduce byproduct formation. A representative protocol involves:

  • Mixing cyanuric chloride with liquid ammonia in a microreactor at 10°C.

  • Introducing gaseous formaldehyde into the stream for in situ aminomethylation.

  • Automated pH adjustment to 6.5–7.0 using hydrochloric acid to precipitate the product.

This method achieves a throughput of 50 kg/day with 92% yield, significantly outperforming batch processes.

Biological Applications

Enzyme Inhibition

The compound demonstrates nanomolar inhibitory activity against human carbonic anhydrase XII (hCA XII), a therapeutic target for hypoxic tumors. Comparative studies show selectivity over other isoforms:

Table 3: Inhibition Constants (K_i) Against hCA Isozymes

IsozymeK_i (nM)Selectivity Ratio (vs. hCA I)
hCA XII7.5–9.61:13.3
hCA I>100
hCA II>100

Mechanistically, the aminomethyl group forms hydrogen bonds with Thr199 and Glu106 residues in the hCA XII active site, while the triazine ring engages in π-π stacking with Phe131.

Anticancer Activity

In vitro assays against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines reveal dose-dependent cytotoxicity:

Table 4: Cytotoxicity Data (72-hour exposure)

Cell LineIC50 (μM)Apoptosis Induction (Fold vs. Control)
HCT11612.43.2
MCF718.72.1

Flow cytometry analysis indicates G1 phase arrest, correlating with downregulation of cyclin D1 and CDK4/6 expression.

Antimicrobial Properties

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ampicillin. Synergistic effects with β-lactam antibiotics reduce MIC values by 4–8 fold, likely due to inhibition of penicillin-binding protein 2a (PBP2a).

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhances tumor accumulation in xenograft models, reducing effective doses by 60% while maintaining antitumor efficacy.

Agricultural Applications

Field trials demonstrate 85% suppression of Phytophthora infestans in tomato crops at 50 g/ha, outperforming traditional triazole fungicides. Resistance development is slower due to the compound’s multi-site action on fungal cytochrome P450 enzymes.

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